Ethylphosphonic difluoride

Catalog No.
S13154715
CAS No.
753-98-0
M.F
C2H5F2OP
M. Wt
114.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylphosphonic difluoride

CAS Number

753-98-0

Product Name

Ethylphosphonic difluoride

IUPAC Name

1-difluorophosphorylethane

Molecular Formula

C2H5F2OP

Molecular Weight

114.03 g/mol

InChI

InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3

InChI Key

GAEHUYVKDMCAMJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(F)F

This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

Ethylphosphonic difluoride is a chemical compound with the molecular formula C₂H₅F₂P. It is a member of the organophosphorus family and is characterized by the presence of a phosphonic acid group bonded to an ethyl group and two fluorine atoms. The compound is often noted for its high reactivity and potential applications in various chemical processes, including those related to chemical warfare agents.

Ethylphosphonic difluoride exhibits a range of chemical reactivity, primarily due to the presence of the phosphorus-fluorine bond. Key reactions include:

  • Hydrolysis: Ethylphosphonic difluoride reacts with water to produce hydrofluoric acid and ethylphosphonic acid. This reaction is significant as it releases toxic fumes of hydrofluoric acid, which poses serious health risks.
  • Reactions with Alcohols: The compound can react with alcohols, leading to the formation of esters. For example, reacting with ethanol can yield ethyl phosphonates.
  • Formation of Phosphonates: Ethylphosphonic difluoride can also participate in nucleophilic substitution reactions where nucleophiles such as amines or thiols attack the phosphorus atom, resulting in the formation of various phosphonates.

Ethylphosphonic difluoride can be synthesized through several methods:

  • Reaction with Hydrogen Fluoride: Ethylphosphonic dichloride can be reacted with hydrogen fluoride under controlled conditions to yield ethylphosphonic difluoride.
  • Direct Fluorination: The direct fluorination of ethylphosphonic acid using fluorinating agents can also produce ethylphosphonic difluoride.
  • Phosphorylation Reactions: Phosphorylation reactions involving phosphorus trichloride and ethylene glycol can lead to the formation of this compound.

Ethylphosphonic difluoride has several applications, particularly in the fields of:

  • Chemical Synthesis: It is used as a reagent in organic synthesis for preparing phosphonates and other organophosphorus compounds.
  • Chemical Warfare: Due to its reactivity and potential for producing toxic agents, it has been studied in the context of chemical weapons development.
  • Agriculture: There may be potential applications in developing pesticides or herbicides based on its reactivity profile.

Ethylphosphonic difluoride shares similarities with several other organophosphorus compounds, particularly those containing fluorine or chlorine substituents. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methylphosphonyl difluorideCH₃POF₂Precursor for nerve agents; reacts with waterSchedule 1 substance under Chemical Weapons Convention
Ethylphosphonothioic dichlorideC₂H₅Cl₂PSReacts violently with water; produces HClContains sulfur; different reactivity profile
PhosgeneCCl₂OUsed in chemical synthesis; highly toxicCarbonyl compound; distinct mechanism of action

Ethylphosphonic difluoride's unique structure allows it to engage in specific reactions that differentiate it from these similar compounds, particularly its use as a reagent in synthesizing other organophosphate derivatives without producing highly toxic byproducts like phosgene.

Systematic IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designates ethylphosphonic difluoride as 1-difluorophosphorylethane, reflecting its ethane backbone substituted with a difluorophosphoryl group (-P(=O)F₂). Alternative nomenclature includes ethylphosphonyl difluoride and ethyl difluorophosphite, though these terms are less precise. The compound is registered under CAS number 753-98-0, with additional identifiers such as HSDB 7669 and Wikidata Q82988614.

Molecular Formula and Weight Analysis

Ethylphosphonic difluoride has the molecular formula C₂H₅F₂OP, corresponding to a molecular weight of 114.03 g/mol (calculated using PubChem’s atomic mass data). The formula breakdown is as follows:

  • Carbon (C): 2 atoms (24.02 g/mol)
  • Hydrogen (H): 5 atoms (5.04 g/mol)
  • Fluorine (F): 2 atoms (38.00 g/mol)
  • Oxygen (O): 1 atom (16.00 g/mol)
  • Phosphorus (P): 1 atom (30.97 g/mol)

This composition aligns with its structural depiction as CCP(=O)(F)F in SMILES notation.

Stereochemical Configuration and Isomerism

The compound exhibits no stereoisomerism due to its symmetrical substitution pattern around the tetrahedral phosphorus center. The absence of chiral centers or geometric constraints precludes the existence of enantiomers or diastereomers.

Ethylphosphonic difluoride, a phosphorus-containing organofluorine compound with the molecular formula C₂H₅F₂OP, is produced industrially through several established methodologies [1] [10]. The compound represents an important class of chemicals with applications in various industrial processes [19] [21]. Industrial production of ethylphosphonic difluoride primarily relies on fluorination reactions of suitable precursors under controlled conditions [3] [28].

One of the predominant industrial-scale production techniques involves the fluorination of ethylphosphonic dichloride using hydrogen fluoride or metal fluorides [14] [25]. This process typically operates under moderate pressure and temperature conditions to facilitate the halogen exchange reaction [3] [28]. The reaction proceeds through nucleophilic substitution where fluoride ions replace chloride ions on the phosphorus center [14] [25].

Production ParameterTypical RangeNotes
Reaction Temperature80-250°CTemperature control critical for product purity [3]
Reaction Pressure0.5-1.0 MPaHigher pressures may increase conversion rates [26]
Hydrogen Fluoride Ratio1.2-4.0 equivalentsExcess HF typically required for complete conversion [3]
Reaction Time4-6 hoursExtended times may lead to side product formation [26]

Industrial production often employs specialized equipment constructed from materials resistant to both hydrogen fluoride and the reaction products [3] [28]. Continuous flow reactors are increasingly utilized in modern production facilities to enhance efficiency and safety [3] [26]. The industrial synthesis typically achieves yields of 85-95% with purities exceeding 97% after appropriate purification steps [26] [28].

Another industrial approach involves the electrochemical fluorination (ECF) process, where an electrical current is passed through a solution containing the organic precursor dissolved in liquid hydrogen fluoride [8] [4]. This method, while less common for ethylphosphonic difluoride specifically, represents an important alternative production route for organofluorine compounds [4] [8].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of ethylphosphonic difluoride employs several methodologies that balance efficiency, safety, and equipment availability [5] [12]. These protocols are essential for research applications and small-scale production requirements [9] [25].

The most common laboratory synthesis route involves the direct fluorination of ethylphosphonic dichloride using anhydrous hydrogen fluoride or more convenient fluorinating agents such as sodium fluoride in appropriate solvents [5] [14]. This approach typically requires careful temperature control and moisture exclusion to achieve optimal yields [12] [15].

A representative laboratory protocol involves the following steps:

  • Preparation of the reaction vessel with appropriate inert atmosphere (typically nitrogen or argon) [5] [7]
  • Addition of ethylphosphonic dichloride to an appropriate solvent system (often tetrahydrofuran) [5] [15]
  • Controlled addition of the fluorinating agent (sodium fluoride or hydrogen fluoride) [14] [15]
  • Reaction maintenance at specified temperature (typically 0-25°C) for the required duration [5] [12]
  • Purification through distillation under reduced pressure [10] [15]
Laboratory Synthesis ParameterTypical ConditionsObservations
Solvent SystemTHF, Dichloromethane, SulfolaneSolvent choice affects reaction rate and yield [5] [18]
Fluorinating AgentNaF, HF, Et₃N·3HFTriethylamine trihydrofluoride offers safer handling [25] [29]
Reaction Scale5-100 gScaling considerations important for heat management [12] [15]
Yield Range75-89%Dependent on reaction conditions and purification efficiency [5] [12]

Alternative laboratory approaches include the use of diethylaminosulfur trifluoride or similar fluorinating reagents that offer improved handling characteristics compared to hydrogen fluoride [25] [29]. These reagents facilitate the conversion of ethylphosphonic dichloride to the corresponding difluoride under milder conditions, though often at higher reagent costs [25] [29].

Recent advances in laboratory synthesis protocols have explored catalytic methods to enhance the efficiency of the fluorination process [25] [29]. These approaches typically employ transition metal catalysts or specialized organic bases to facilitate the halogen exchange reaction under milder conditions [17] [25].

Precursor Relationships with Ethylphosphonic Dichloride

Ethylphosphonic dichloride serves as the primary precursor for the synthesis of ethylphosphonic difluoride through halogen exchange reactions [2] [7]. This relationship is fundamental to both industrial and laboratory production methodologies [15] [19]. The conversion process involves the replacement of chlorine atoms with fluorine atoms while maintaining the phosphorus-carbon bond integrity [2] [7].

The reaction mechanism for the conversion of ethylphosphonic dichloride to ethylphosphonic difluoride involves the following key steps:

  • Nucleophilic attack by fluoride ion on the phosphorus center [2] [14]
  • Formation of a pentacoordinate phosphorus intermediate [7] [14]
  • Departure of chloride ion and rearrangement to tetrahedral geometry [2] [7]
  • Repetition of the process for the second chlorine atom [7] [14]
Property ComparisonEthylphosphonic DichlorideEthylphosphonic Difluoride
Molecular FormulaC₂H₅Cl₂OPC₂H₅F₂OP
Molecular Weight146.94 g/mol114.03 g/mol
Boiling Point71-72°C (12 mmHg)55-57°C (atmospheric)
Physical StateLiquidLiquid
ReactivityMoisture sensitiveMoisture sensitive

The relationship between these compounds extends beyond simple precursor status, as both share similar chemical properties due to their phosphorus-carbon backbone [2] [15]. The primary difference lies in the phosphorus-halogen bond strength and reactivity, with the P-F bond being significantly stronger and less reactive than the P-Cl bond [7] [10].

Several factors influence the efficiency of the conversion from dichloride to difluoride, including:

  • The quality and purity of the ethylphosphonic dichloride starting material [15] [19]
  • The choice and concentration of the fluorinating agent [2] [14]
  • Reaction conditions including temperature, pressure, and solvent system [7] [15]
  • The presence of catalysts or additives to facilitate the halogen exchange [2] [7]

The conversion process typically achieves yields of 80-90% under optimized conditions, with the primary side reactions involving hydrolysis of the starting material or product in the presence of trace moisture [2] [12]. Careful control of reaction conditions and exclusion of moisture are essential for maximizing conversion efficiency [7] [15].

ParameterValue/DescriptionReference Note
Chemical Shift (δ)Expected range: -5 to +10 ppmBased on similar organophosphorus difluorides
MultiplicityTriplet due to coupling with two equivalent F atomsTwo-bond coupling pattern typical
P-F Coupling Constants (JPF)¹JPF ≈ 900-1100 Hz (typical for P(O)F₂ group)Strong P-F coupling characteristic
Temperature DependenceChemical shift variation: ±0.1-0.3 ppm per 10°CTemperature coefficient analysis
Solvent EffectsShifts downfield in polar solventsSolvent polarity correlation

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethylphosphonic difluoride under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and enable quantitative analysis [1] [2]. The fragmentation patterns are dominated by the stability of phosphorus-containing cations and the propensity for fluorine loss.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 114, corresponding to the intact ethylphosphonic difluoride molecule [1]. The molecular ion typically exhibits moderate intensity (15-25% relative abundance) due to the inherent instability of organophosphorus molecular ions under high-energy electron impact conditions [2].

Primary fragmentation pathways involve sequential loss of fluorine atoms and hydrogen fluoride. The loss of a single fluorine radical (M-F, m/z 95) represents one of the most abundant fragments (40-60% relative intensity), reflecting the relatively weak phosphorus-fluorine bond under high-energy conditions [1] [2]. Concurrent loss of hydrogen fluoride (M-HF, m/z 94) occurs through a rearrangement mechanism involving the ethyl substituent, producing a stable phosphonic acid derivative cation [2].

Phosphorus-Containing Fragment Ions

The most characteristic and abundant fragment ion corresponds to the phosphoryl difluoride cation (POF₂⁺, m/z 84), which serves as a diagnostic marker for phosphoryl difluoride-containing compounds [1] [2]. This fragment exhibits high intensity (60-80% relative abundance) and represents the most stable phosphorus-containing species in the fragmentation pattern [1].

Sequential fluorine loss from the phosphoryl difluoride cation produces the phosphoryl monofluoride cation (POF⁺, m/z 65) and the phosphoryl cation (PO⁺, m/z 47), with relative intensities of 30-45% and 25-35%, respectively [2]. These fragments provide confirmation of the phosphoryl group and enable differentiation from other organophosphorus compound classes.

Alkyl Fragment Ions

The ethyl substituent undergoes characteristic α-cleavage adjacent to the phosphorus center, producing the ethyl cation (CH₃CH₂⁺, m/z 29) with significant abundance (45-65% relative intensity) [1] [2]. This fragmentation pattern is diagnostic for ethyl-substituted organophosphorus compounds and enables distinction from methyl or other alkyl derivatives [2].

Additional alkyl fragments include the methyl cation (CH₃⁺, m/z 15) arising from secondary fragmentation of the ethyl group, typically observed with moderate intensity (20-30% relative abundance) [1].

Table 2: Mass Spectrometric Fragmentation Patterns

Fragment IonRelative Intensity (%)Fragmentation Mechanism
M⁺ (114)15-25Molecular ion peak
M-F (95)40-60Loss of fluorine radical
M-HF (94)20-30Loss of hydrogen fluoride
M-F₂ (76)10-20Loss of two fluorine atoms
POF₂⁺ (84)60-80Phosphoryl difluoride cation
POF⁺ (65)30-45Phosphoryl monofluoride cation
PO⁺ (47)25-35Phosphoryl cation
CH₃CH₂⁺ (29)45-65Ethyl cation (α-cleavage)
CH₃⁺ (15)20-30Methyl cation

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy through infrared and Raman techniques provides comprehensive information about the molecular structure, conformational preferences, and dynamic behavior of ethylphosphonic difluoride [3] [4]. The vibrational spectrum exhibits characteristic frequency regions that enable identification and structural analysis.

Infrared Spectral Characteristics

The infrared spectrum of ethylphosphonic difluoride displays several distinctive absorption regions characteristic of organophosphorus difluoride compounds [3] [4]. The most prominent feature is the intense phosphoryl stretching vibration (ν(P=O)) appearing in the range 1280-1260 cm⁻¹, which serves as a diagnostic marker for the phosphoryl group [3].

The phosphorus-fluorine stretching vibrations manifest as two distinct bands corresponding to the antisymmetric (νₐₛ(P-F)) and symmetric (νₛ(P-F)) modes at 890-870 cm⁻¹ and 820-800 cm⁻¹, respectively [3] [4]. These bands exhibit very strong to strong intensities and provide unambiguous evidence for the difluoride substitution pattern [3].

Ethyl group vibrations contribute several characteristic absorptions, including carbon-hydrogen stretching modes in two regions: 2980-2930 cm⁻¹ and 2880-2850 cm⁻¹ for the antisymmetric and symmetric stretches, respectively [4]. Methyl and methylene deformation modes appear at 1460, 1380 cm⁻¹ (methyl) and 1465 cm⁻¹ (methylene), with moderate intensities [3].

The phosphorus-carbon stretching vibration (ν(P-C)) appears as a strong absorption at 750-730 cm⁻¹, providing confirmation of the ethyl substitution at phosphorus [3] [4]. Lower frequency regions contain phosphoryl oxygen deformation (650-630 cm⁻¹) and fluorine-phosphorus-fluorine bending modes (480-460 cm⁻¹) [4].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [3] [4]. The phosphoryl stretching mode appears as a very strong, polarized band at 1275-1265 cm⁻¹, slightly shifted compared to the infrared frequency due to different vibrational coupling in the Raman effect [3].

The symmetric phosphorus-fluorine stretch manifests as a strong, polarized Raman band at 825-815 cm⁻¹, while the carbon-carbon stretching and phosphorus-carbon stretching modes appear at 1055-1045 cm⁻¹ and 755-745 cm⁻¹, respectively, with the latter showing strong intensity and polarization [4].

Methyl deformation modes in the Raman spectrum appear as depolarized bands at 1385 and 1465 cm⁻¹, consistent with the symmetry properties of these vibrations [3]. Lower frequency regions contain skeletal deformation modes (400-200 cm⁻¹) and lattice or external modes (150-50 cm⁻¹) with variable intensities [4].

Conformational Analysis Through Temperature-Dependent Studies

Variable temperature infrared spectroscopy reveals the conformational behavior of ethylphosphonic difluoride through analysis of band intensity variations and frequency shifts [3] [4]. The compound exists in multiple conformational states related to rotation around the carbon-carbon and carbon-phosphorus bonds.

The most stable conformer corresponds to the trans arrangement with a carbon-carbon-phosphorus-oxygen dihedral angle of approximately 180°, representing 65-70% of the population at 298 Kelvin [3]. Two gauche conformers with dihedral angles of approximately ±60° each contribute 15-20% to the conformational ensemble [4].

Rotational barriers between conformers have been determined through temperature-dependent spectroscopic analysis, with trans-to-gauche barriers of 950-1000 cm⁻¹ and gauche-to-trans barriers of 890-940 cm⁻¹ [3] [4]. Interconversion between gauche conformers occurs over barriers of 920-970 cm⁻¹ [3].

Table 3: Infrared Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment Notes
ν(C-H) alkyl stretching2980-2930, 2880-2850StrongEthyl group C-H stretches
ν(P=O) phosphoryl stretching1280-1260Very StrongCharacteristic P=O double bond
νₐₛ(P-F) antisymmetric P-F stretch890-870Very StrongStrong P-F bond stretching
νₛ(P-F) symmetric P-F stretch820-800StrongP-F symmetric vibration
δ(CH₃) methyl deformation1460, 1380MediumMethyl umbrella and symmetric deformation
δ(CH₂) methylene deformation1465MediumMethylene scissoring
ν(C-C) C-C stretching1050-1030MediumEthyl backbone vibration
ρ(CH₂) methylene rocking940-920MediumCH₂ rocking motion
ν(P-C) P-C stretching750-730StrongP-C bond characteristic frequency
δ(P-O) P-O deformation650-630MediumPhosphoryl oxygen deformation
δ(F-P-F) F-P-F bending480-460MediumF-P-F angular deformation

Table 4: Raman Spectral Characteristics

Vibrational ModeRaman Shift (cm⁻¹)Relative IntensityPolarization
ν(P=O) phosphoryl stretching1275-1265Very StrongPolarized
νₛ(P-F) symmetric P-F stretch825-815StrongPolarized
ν(C-C) C-C stretching1055-1045MediumDepolarized
ν(P-C) P-C stretching755-745StrongPolarized
δ(CH₃) methyl deformation1385, 1465MediumDepolarized
Skeletal deformation modes400-200Weak-MediumVariable
Lattice/external modes150-50WeakDepolarized

Table 5: Conformational Analysis Parameters

ConformerRelative Energy (cm⁻¹)Population at 298K (%)Rotational Barrier (cm⁻¹)Structural Features
Trans (most stable)065-70Trans→Gauche: 950-1000C-C-P-O dihedral ≈ 180°
Gauche-160-8015-20Gauche→Trans: 890-940C-C-P-O dihedral ≈ +60°
Gauche-260-8015-20Gauche→Gauche: 920-970C-C-P-O dihedral ≈ -60°

Physical Description

This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

114.00460810 g/mol

Monoisotopic Mass

114.00460810 g/mol

Heavy Atom Count

6

General Manufacturing Information

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule (2). Ethylphosphonyl difluoride is listed in the CWC Annex on Chemicals under Schedule 1 (1).

Dates

Last modified: 08-10-2024

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